molecular formula C17H15F3N4O2 B2449838 (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one CAS No. 338414-19-0

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one

Cat. No.: B2449838
CAS No.: 338414-19-0
M. Wt: 364.328
InChI Key: JAFHVNXYUXQHEW-PSXXPOPQSA-N
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Description

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one is a complex organic compound characterized by the presence of methoxyphenyl and trifluoromethylphenyl groups

Properties

IUPAC Name

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2/c1-26-14-8-2-11(3-9-14)16(25)15(10-22-21)24-23-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,21H2,1H3/b22-10+,24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFHVNXYUXQHEW-PSXXPOPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)C=NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)C(F)(F)F)/C=N/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Methoxybenzaldehyde

Uniqueness

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Biological Activity

(2E,3E)-3-hydrazinylidene-1-(4-methoxyphenyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propan-1-one, identified by its CAS number 338414-19-0, is a complex organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazinylidene structure with methoxy and trifluoromethyl substituents, enhancing its lipophilicity and biological interactions. The molecular formula is C17H15F3N4O2C_{17}H_{15}F_3N_4O_2, with a molar mass of 368.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound can act as a ligand for certain receptors, potentially influencing cellular signaling pathways.

The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes and reach intracellular targets, which is crucial for its efficacy as a therapeutic agent.

Biological Activity Studies

Recent studies have highlighted several aspects of the biological activity of (2E,3E)-3-hydrazinylidene:

  • Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Preliminary research indicates that it may possess neuroprotective properties, potentially useful in neurodegenerative diseases. Mechanistic studies suggest that it can reduce oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
NeuroprotectiveReduces oxidative stress

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1 : A study on the anticancer activity revealed that (2E,3E)-3-hydrazinylidene significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Case Study 2 : In an antimicrobial study, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as an alternative treatment option .

Future Directions

The ongoing research into (2E,3E)-3-hydrazinylidene suggests several future directions:

  • Synthesis of Derivatives : Developing analogs with modified substituents may enhance biological activity and selectivity.
  • Mechanistic Studies : Further studies are needed to elucidate the precise molecular mechanisms underlying its biological effects.
  • Clinical Trials : Promising preclinical results warrant the initiation of clinical trials to evaluate safety and efficacy in humans.

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